An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Octadiyl Bismethanethiosulfonate
An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Octadiyl Bismethanethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,8-Octadiyl bismethanethiosulfonate is a homobifunctional crosslinking agent that reacts specifically with sulfhydryl groups. This technical guide provides a comprehensive overview of its chemical and physical properties, a plausible synthesis protocol, and a detailed experimental procedure for its use in protein crosslinking studies. The information presented is intended to serve as a valuable resource for researchers in proteomics, structural biology, and drug development who are interested in utilizing this reagent for elucidating protein structure and interactions.
Core Chemical and Physical Properties
1,8-Octadiyl bismethanethiosulfonate, also known by its synonyms Methanesulfonothioic acid, S,S'-1,8-octanediyl ester, and MTS-8-MTS, is a sulfhydryl-reactive crosslinker. Its structure features two methanethiosulfonate (B1239399) (MTS) groups connected by an eight-carbon alkyl chain. This bifunctional nature allows it to covalently link two sulfhydryl groups, typically from cysteine residues in proteins, that are within a certain spatial proximity.
| Property | Value | Reference |
| Molecular Formula | C10H22O4S4 | [1] |
| Molecular Weight | 334.54 g/mol | [1] |
| CAS Number | 4356-71-2 | [1] |
| Appearance | White to Off-White Solid | [2] |
| Melting Point | 82-84 °C | [1] |
| Boiling Point | 545.9 °C at 760 mmHg | [1] |
| Density | 1.269 g/cm³ | [1] |
| Solubility | Slightly soluble in Chloroform. | [2] |
| Storage Conditions | -20°C Freezer, Under Inert Atmosphere. | [1][2] |
| Stability | Moisture and Temperature Sensitive. | [1][2] |
Synthesis Protocol
Step 1: Oxidation of 1,8-Octanedithiol (B75322) to 1,8-Octane Disulfide
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Dissolve 1,8-octanedithiol in a suitable solvent such as ethanol.
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Add a mild oxidizing agent, for example, a solution of iodine in ethanol, dropwise with stirring until a persistent yellow color is observed, indicating the completion of the disulfide bond formation.
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The solvent can be removed under reduced pressure to yield the crude 1,8-octane disulfide.
Step 2: Reaction with a Sulfonylating Agent
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The crude 1,8-octane disulfide is then reacted with a sulfonylating agent, such as methanesulfonyl chloride, in the presence of a base (e.g., triethylamine) in an inert solvent (e.g., dichloromethane) at a controlled temperature (e.g., 0 °C to room temperature).
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The reaction mixture is stirred for a specified period to allow for the formation of the bismethanethiosulfonate ester.
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The product can be purified using standard techniques such as column chromatography on silica (B1680970) gel.
Reactivity and Mechanism of Action
The reactivity of 1,8-octadiyl bismethanethiosulfonate is centered on its methanethiosulfonate functional groups. These groups undergo a thiol-disulfide exchange reaction with free sulfhydryl groups, such as those present in the side chains of cysteine residues in proteins.
The reaction proceeds via a nucleophilic attack of the thiolate anion (RS⁻) on the sulfur atom of the methanethiosulfonate group. This results in the formation of a new disulfide bond between the target molecule and the crosslinker, with the concomitant release of methanesulfinic acid. The eight-carbon linker arm of 1,8-octadiyl bismethanethiosulfonate allows it to span a certain distance and crosslink two cysteine residues, either within the same protein (intramolecular) or between two different protein subunits (intermolecular).
Caption: Reaction of 1,8-Octadiyl Bismethanethiosulfonate with protein sulfhydryl groups.
Experimental Protocol for Protein Crosslinking
This protocol provides a general guideline for the use of 1,8-octadiyl bismethanethiosulfonate to crosslink proteins in solution. Optimization of parameters such as protein and crosslinker concentrations, reaction time, and temperature may be necessary for specific applications.
Materials:
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Purified protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-8.0). Avoid buffers containing primary amines (like Tris) if NHS-ester-based crosslinkers are used in parallel.
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1,8-Octadiyl Bismethanethiosulfonate stock solution (e.g., 10-50 mM in a dry, water-miscible organic solvent like DMSO).
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Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or a solution of a reducing agent like DTT or β-mercaptoethanol).
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SDS-PAGE reagents.
Procedure:
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Prepare Protein Sample: Ensure the protein sample is in a suitable buffer at an appropriate concentration (typically 0.1-2 mg/mL).
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Prepare Crosslinker Solution: Immediately before use, prepare a fresh stock solution of 1,8-octadiyl bismethanethiosulfonate in an appropriate solvent.
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Crosslinking Reaction:
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Add the crosslinker stock solution to the protein sample to achieve the desired final concentration (a typical starting point is a 20- to 50-fold molar excess of crosslinker over protein).
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Incubate the reaction mixture at room temperature or 4°C for a specified time (e.g., 30 minutes to 2 hours). The optimal time should be determined empirically.
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Quench Reaction: Stop the crosslinking reaction by adding the quenching solution. This will react with any excess crosslinker.
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Analyze Results: Analyze the crosslinked products by SDS-PAGE. The formation of higher molecular weight bands compared to the non-crosslinked control indicates successful crosslinking. Further analysis can be performed using techniques like mass spectrometry to identify the crosslinked peptides and residues.
